3-Amino-3-(4-isopropoxyphenyl)propanoic acid
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Overview
Description
3-Amino-3-(4-isopropoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of beta-alanine, where the amino group is substituted at the third position with a 4-isopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-isopropoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate.
Reduction: The nitrile group is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Final Step: The resulting amine is reacted with acrylonitrile, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-isopropoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 3-Nitro-3-(4-isopropoxyphenyl)propanoic acid.
Reduction: 3-Amino-3-(4-isopropoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Amino-3-(4-isopropoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the isopropoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-isopropylphenyl)propanoic acid: Similar structure but with an isopropyl group instead of an isopropoxy group.
3-Amino-3-(4-nitrophenyl)propanoic acid: Contains a nitro group instead of an isopropoxy group.
3-Amino-3-(4-bromophenyl)propanoic acid: Contains a bromine atom instead of an isopropoxy group.
Uniqueness
3-Amino-3-(4-isopropoxyphenyl)propanoic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
3-amino-3-(4-propan-2-yloxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-9(4-6-10)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJOHIGVBBGCRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389907 |
Source
|
Record name | 3-amino-3-(4-isopropoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
311321-19-4 |
Source
|
Record name | 3-amino-3-(4-isopropoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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